2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)(4-METHOXYBENZYL)AMINO]PHENOL
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Overview
Description
“2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methoxybenzyl)amino]phenol” is a chemical compound with the molecular formula C21H18N2O4S . It has an average mass of 394.444 Da and a monoisotopic mass of 394.098724 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H18N2O4S/c1-27-16-12-10-15(11-13-16)14-23(18-7-3-4-8-19(18)24)21-17-6-2-5-9-20(17)28(25,26)22-21/h2-13,24H,14H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin et al. (2020) synthesized and characterized a new zinc phthalocyanine derivative with high singlet oxygen quantum yield, indicating potential for Type II photosensitizers in the treatment of cancer through photodynamic therapy. This reflects the significance of structurally complex molecules with photophysical and photochemical properties for therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Binding Site Identification
Xiong et al. (2006) utilized a novel photoactive benzoic acid derivative to identify the phenol binding site of UDP-glucuronosyltransferases, highlighting the utility of chemical probes in elucidating enzyme functions and mechanisms (Xiong, Bernardi, Bratton, Ward, Battaglia, Finel, Drake, & Radomińska-Pandya, 2006).
Environmental Biodegradation
Research by Bisaillon et al. (1993) on the anaerobic transformation of phenolic compounds to benzoates under methanogenic conditions underscores the role of microbial consortia in environmental biodegradation processes. This demonstrates the interest in understanding and leveraging microbial capabilities for pollutant removal (Bisaillon, Lépine, Beaudet, & Sylvestre, 1993).
Synthetic Chemistry and Fluorescence
Padalkar et al. (2011) synthesized novel benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives, studying their photophysical properties. This work illustrates the development of fluorescent compounds for various applications, including sensors and bioimaging, based on structural modifications of phenolic compounds (Padalkar, Tathe, Gupta, Patil, Phatangare, & Sekar, 2011).
Safety and Hazards
Properties
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(4-methoxyphenyl)methyl]amino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-27-16-12-10-15(11-13-16)14-23(18-7-3-4-8-19(18)24)21-17-6-2-5-9-20(17)28(25,26)22-21/h2-13,24H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGDKZBMJDVYIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2=CC=CC=C2O)C3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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